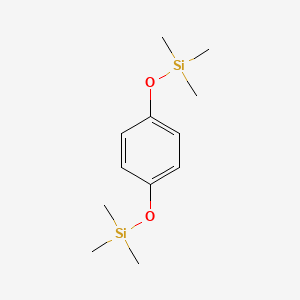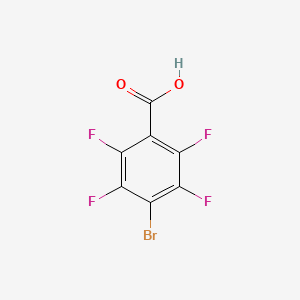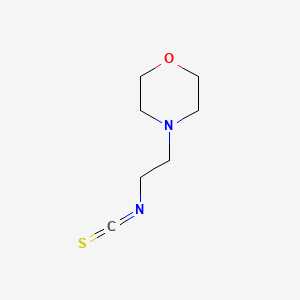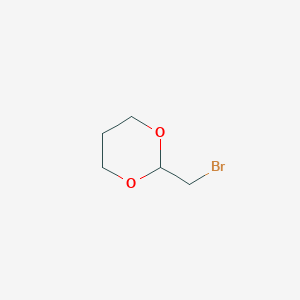
2-(ブロモメチル)-1,3-ジオキサン
概要
説明
2-(Bromomethyl)-1,3-dioxane is a cyclic ether derivative featuring a dioxane ring with a bromomethyl substituent. This compound is commonly used as a building block in organic synthesis and the polymer industry due to its unique chemical properties .
科学的研究の応用
2-(Bromomethyl)-1,3-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Industry: The compound is used in the production of specialized polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: Researchers utilize 2-(Bromomethyl)-1,3-dioxane in the development of novel therapeutic agents, particularly those targeting specific biological pathways.
作用機序
Target of Action
It is known that brominated compounds often participate in electrophilic aromatic substitution reactions .
Mode of Action
2-(Bromomethyl)-1,3-dioxane, being a brominated compound, can participate in various organic reactions. One such reaction is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For instance, in the Suzuki–Miyaura coupling reaction, the compound can influence the carbon–carbon bond formation .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
It is known that brominated compounds can generate products with industrial applications, environmental consequences, and potentially adverse biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Bromomethyl)-1,3-dioxane. For instance, the broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions . Additionally, the nature of the organoboron reagents and their rapid transmetalation with palladium (II) complexes can be influenced by environmental factors .
準備方法
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)-1,3-dioxane can be synthesized through the bromination of 1,3-dioxane derivatives. One common method involves the reaction of 1,3-dioxane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of 2-(Bromomethyl)-1,3-dioxane often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-1,3-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Grignard Reaction: The compound reacts with magnesium in tetrahydrofuran to form a Grignard reagent, which can be used in further synthetic applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Grignard Reaction: Magnesium turnings and anhydrous tetrahydrofuran are used, with the reaction conducted under an inert atmosphere to prevent moisture interference.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers, depending on the nucleophile used.
Grignard Reaction: The resulting Grignard reagent can be further reacted with electrophiles to form various carbon-carbon bonded products.
類似化合物との比較
- 2-(Chloromethyl)-1,3-dioxane
- 2-(Iodomethyl)-1,3-dioxane
- 2-(Hydroxymethyl)-1,3-dioxane
Comparison: 2-(Bromomethyl)-1,3-dioxane is unique due to its balanced reactivity and stability. Compared to its chloromethyl and iodomethyl counterparts, the bromomethyl derivative offers a moderate reactivity that is easier to control in synthetic applications. The hydroxymethyl derivative, while less reactive, is more suitable for applications requiring lower electrophilicity .
特性
IUPAC Name |
2-(bromomethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAURNRYFMGYNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307591 | |
| Record name | 2-bromomethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5695-63-6 | |
| Record name | NSC193315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromomethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


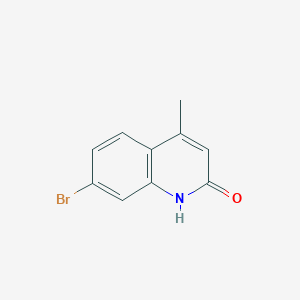
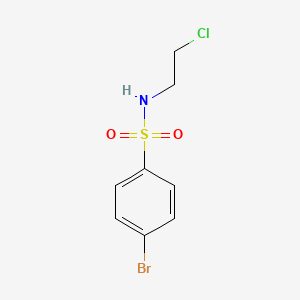
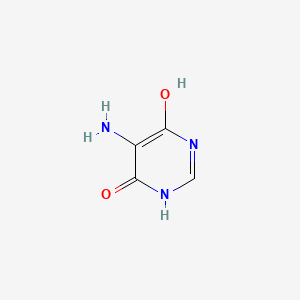
![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)
![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)
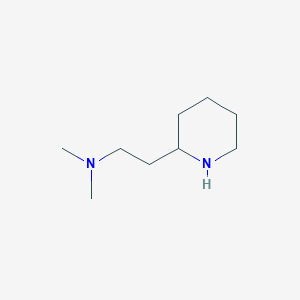
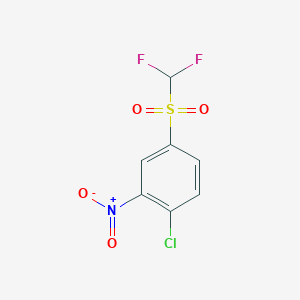
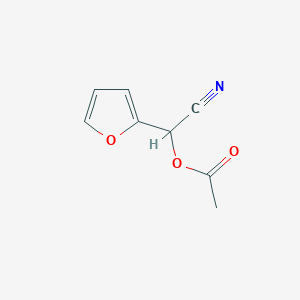
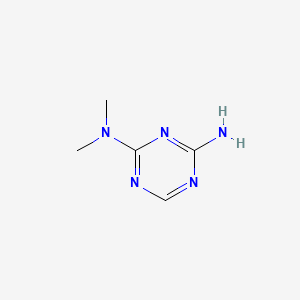
![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)
